(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide
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Overview
Description
Benzo[d]thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Sulfonamides, on the other hand, are compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. They are well-known for their antibacterial properties.
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminothiophenol with various electrophiles . The exact synthesis process for “(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis
Benzo[d]thiazoles have a bicyclic structure with a five-membered ring fused to a six-membered benzene ring . The five-membered ring contains a sulfur atom and a nitrogen atom. The exact molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . The specific reactions that “this compound” can undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, benzo[d]thiazoles are generally stable compounds that are resistant to oxidation and reduction . The exact properties of “this compound” would need to be determined experimentally.Scientific Research Applications
Organic Synthesis Applications
Synthesis of Cyclic Sulfonamides
A study explored the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, highlighting the compound's utility in synthesizing structurally complex sulfonamides with potential biological activities (Greig, Tozer, & Wright, 2001).
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibitors
Several studies have demonstrated the compound's potential as a carbonic anhydrase inhibitor, with applications in treating glaucoma and other conditions requiring the modulation of carbonic anhydrase activity. For example, benzo[b]thiophene-2-sulfonamide derivatives have been investigated for their ocular hypotensive activity, relevant in glaucoma treatment (Graham et al., 1989).
Bioactivity Studies
Antimicrobial Activity
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have shown significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria (Krátký et al., 2012).
Anticancer Agents
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared and evaluated for their anticancer activity, revealing several compounds with significant cytotoxic activities against human breast cancer cell lines (Ghorab, Bashandy, & Alsaid, 2014).
Antiproliferative and Antimicrobial Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been described, showcasing their effectiveness as antimicrobial and antiproliferative agents, with some compounds exhibiting significant cytotoxic activity against human cell lines (Abd El-Gilil, 2019).
Mechanism of Action
Future Directions
The study of benzo[d]thiazoles and sulfonamides is a very active field of research due to their wide range of biological activities . Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds.
Properties
IUPAC Name |
(NZ)-5-chloro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S3/c1-8-6-9(2)13-10(7-8)17(3)14(21-13)16-22(18,19)12-5-4-11(15)20-12/h4-7H,1-3H3/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFHGMIFDTFSK-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NS(=O)(=O)C3=CC=C(S3)Cl)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N(/C(=N/S(=O)(=O)C3=CC=C(S3)Cl)/S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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